Metanicotine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864600 | |
| Record name | Metanicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-79-4 | |
| Record name | Metanicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METANICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT98O71A2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Neuronal Nicotinic Acetylcholine Receptor Nachr Ligands in Research
Neuronal nicotinic acetylcholine (B1216132) receptors are a major class of ligand-gated ion channels that are crucial for fast synaptic transmission throughout the central and peripheral nervous systems. news-medical.net The history of pharmacology is deeply intertwined with the study of these receptors, which respond to the endogenous neurotransmitter acetylcholine. scienceopen.com The name "nicotinic" itself derives from nicotine (B1678760), a plant alkaloid that selectively binds to these receptors. scienceopen.com
Early research focused heavily on the nAChRs found at the neuromuscular junction. However, the last few decades have seen a significant shift towards understanding the distinct "neuronal" nAChRs within the brain. scienceopen.com This was largely driven by the desire to understand the mechanisms of nicotine dependence and the broader physiological roles of these receptors. scienceopen.com A pivotal moment in the field was the cloning of multiple nAChR subunits in the 1980s and 1990s (α2-α7, α9, α10, and β2-β4), which revealed a vast diversity of receptor subtypes. news-medical.net
This diversity means that different combinations of subunits form nAChR subtypes with distinct pharmacological and functional properties. scienceopen.com Among the most predominantly expressed and studied subtypes in the human brain are the heteromeric α4β2 and the homomeric α7 nAChRs. news-medical.net Their involvement in a range of cognitive processes and their implication in the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia have made them critical targets for drug discovery. news-medical.net The development of subtype-selective ligands, like Rivanicline (B1679396), has been essential for dissecting the specific functions of these receptor subtypes.
Overview of Rivanicline S Significance in Preclinical Neuropharmacological Investigations
Rivanicline (B1679396) emerged as a significant tool in preclinical research primarily due to its high selectivity as a partial agonist for the α4β2 nAChR subtype. wikipedia.orgmedchemexpress.com Its initial development was centered on its potential as a nootropic, or cognitive-enhancing, agent for conditions involving cholinergic deficits, such as Alzheimer's disease. wikipedia.orgncats.io Preclinical studies provided evidence for these effects; for instance, Rivanicline demonstrated the ability to produce anti-amnesic effects and improve recognition memory in rat models. ncats.ioncats.io In vivo characterization showed that it could enhance both working and reference memory in rats with brain lesions affecting the cholinergic system. medchemexpress.com
Beyond its cognitive effects, Rivanicline was also found to possess stimulant and analgesic properties. wikipedia.org These actions are believed to be mediated through a different mechanism: the increased release of the neurotransmitter noradrenaline. wikipedia.orgdrugbank.comthebiogrid.org
A subsequent and pivotal discovery in the preclinical investigation of Rivanicline was its anti-inflammatory action. wikipedia.orgncats.io Research revealed that Rivanicline can effectively inhibit the production of Interleukin-8 (IL-8), a cytokine involved in inflammatory responses. nih.govncats.iodrugbank.com This finding broadened its potential applications beyond neurodegenerative diseases and led to its investigation as a potential treatment for inflammatory conditions like ulcerative colitis. nih.govdrugbank.com This multifaceted profile makes Rivanicline a valuable pharmacological instrument for exploring the varied roles of the α4β2 nAChR system in cognition, inflammation, and nociception.
Conceptual Frameworks for Rivanicline S Proposed Biological Actions
Nicotinic Acetylcholine Receptor Subtype Selectivity and Affinity
Rivanicline demonstrates a notable preference for specific nAChR subtypes, which is a key aspect of its pharmacological profile.
Rivanicline exhibits a high degree of selectivity for the α4β2 nAChR subtype. medchemexpress.commedchemexpress.comtargetmol.com In fact, its affinity for the α4β2 subtype is over 1,000 times greater than for the α7 nAChR subtype. medchemexpress.commedchemexpress.com This selectivity is a defining characteristic of Rivanicline's interaction with nicotinic receptors. medchemexpress.commedchemexpress.comtargetmol.com
The binding affinity of Rivanicline for the α4β2 nAChR has been quantified with a dissociation constant (K_i) of approximately 26 nM. medchemexpress.comtargetmol.com In contrast, its K_i for the α7 subtype is 3.6 µM, further highlighting its selectivity. medchemexpress.com Another source reports a K_i of 36000 nM for the α7 receptor. targetmol.com
Rivanicline's potency varies significantly across different nAChR subtypes. It is a potent agonist at the α4β2 subtype. medchemexpress.commedchemexpress.com However, studies on agonist-induced contractions in guinea pig ileum show that Rivanicline is less than one-tenth as potent as nicotine and has a much lower efficacy. medchemexpress.comtargetmol.com It selectively induces rubidium ion efflux in cells expressing α4β2 subunit-containing nAChRs with an EC50 of 0.73 µM for the chicken channels, while its EC50 for α3β4- or α1β1δ subunit-containing nAChRs is greater than 1,000 nM. caymanchem.com
Interactive Data Table: Rivanicline Potency at nAChR Subtypes
| Receptor Subtype | Parameter | Value |
|---|---|---|
| α4β2 | K_i | 26 nM medchemexpress.comtargetmol.com |
| α7 | K_i | 3.6 µM medchemexpress.com or 36000 nM targetmol.com |
| α4β2 (chicken) | EC50 | 0.73 µM caymanchem.com |
| α3β4 (chicken) | EC50 | >1,000 nM caymanchem.com |
| α1β1δ (chicken) | EC50 | >1,000 nM caymanchem.com |
Rivanicline's interaction with non-nicotinic receptors and other ion channels appears to be minimal. medchemexpress.comtargetmol.com At concentrations up to 1 mM, it does not significantly activate muscarinic receptors. medchemexpress.comtargetmol.com Furthermore, it does not antagonize nicotine-stimulated muscle or ganglionic nAChR function, with an IC50 greater than 1 mM. medchemexpress.comtargetmol.com A screening against a panel of 34 other receptors and ion channels showed no significant activity at a concentration of 10 µM. caymanchem.com
Comparative Analysis of Rivanicline's Potency at Various nAChR Subtypes
Agonistic Profile and Functional Activation of nAChRs by Rivanicline
Rivanicline is characterized by its partial agonistic activity at nAChRs.
Rivanicline is classified as a partial agonist at neuronal nicotinic acetylcholine receptors, with a primary affinity for the α4β2 subtype. nih.govdrugbank.comwikipedia.orgontosight.ai This means that while it binds to and activates the receptor, it elicits a response that is lower than that of a full agonist like nicotine. medchemexpress.comtargetmol.com This partial agonism is a key feature of its pharmacological profile and has been a focus of its development for various potential therapeutic applications. nih.govwikipedia.orgncats.io
Mechanisms of Ion Flux Induction (e.g., Rubidium Ion Efflux)
The functional activity of Rivanicline at nAChRs can be quantified by measuring its ability to induce ion flux across the cell membrane. A common method for this is the rubidium ion efflux assay. nih.govnih.gov In this assay, cells expressing specific nAChR subtypes are loaded with radioactive rubidium ions (⁸⁶Rb⁺), a surrogate for potassium ions. The application of an agonist like Rivanicline activates the receptor's ion channel, allowing the efflux of these ions, which can then be measured.
Rivanicline has been shown to selectively induce rubidium ion efflux in cells expressing α4β2 subunit-containing nAChRs. caymanchem.comsapphire-usa.com Studies using M10 cells demonstrated that Rivanicline has a median effective concentration (EC₅₀) of 0.73 µM for activating chicken α4β2 nAChRs. caymanchem.com In contrast, its activity at other nAChR subtypes, such as those containing α3β4 or α1β1δ subunits, is significantly lower, with EC₅₀ values greater than 1,000 nM. caymanchem.comsapphire-usa.com This highlights Rivanicline's selectivity for the α4β2 receptor subtype.
| Cell Line | nAChR Subtype | Rivanicline EC₅₀ (µM) |
| M10 | α4β2 (chicken) | 0.73 caymanchem.com |
| M10 | α3β4 (chicken) | >1000 caymanchem.comsapphire-usa.com |
| M10 | α1β1δ (chicken) | >1000 caymanchem.comsapphire-usa.com |
Chronic Exposure Effects on nAChR Upregulation
Prolonged exposure to nicotinic agonists, including nicotine itself, is known to cause an increase in the number of high-affinity nAChRs, a phenomenon termed upregulation. elifesciences.orgnih.govnih.gov This process is thought to be a key factor in the development of nicotine addiction. nih.gov
Chronic exposure of M10 cells to Rivanicline at a concentration of 10 µM has been shown to result in an upregulation of high-affinity nAChRs. medchemexpress.com This effect is phenomenologically similar to the upregulation observed with chronic nicotine exposure. medchemexpress.com Upregulation can be induced by both agonists and antagonists of nAChRs. nih.gov The process is not dependent on new protein synthesis, as demonstrated by the lack of effect of the protein synthesis inhibitor cycloheximide. nih.gov Instead, it is believed to involve the stabilization of receptors in a high-affinity state. nih.gov While the initial understanding was that upregulation simply increased the number of binding sites, more recent research suggests it also alters the functional state of the receptor, leading to slower desensitization and enhanced sensitivity to acetylcholine. nih.gov
Ligand-Receptor Molecular Binding Dynamics
The interaction between Rivanicline and the nAChR is a complex process governed by specific molecular interactions at the receptor's binding site. This site, located at the interface between subunits, contains a critical "aromatic box" of amino acid residues that play a crucial role in binding agonists. eneuro.orgmdpi.com
Identification of Key Aromatic Box Residues Involved in Rivanicline Binding
The aromatic box of the nAChR binding site is composed of five key aromatic residues: TyrA, TrpB, TyrC1, TyrC2, and TrpD. eneuro.orgeneuro.org For many nicotinic agonists, a cation-π interaction with the tryptophan residue TrpB is a fundamental feature of their binding. eneuro.orgnih.gov However, research has revealed a more complex binding mode for certain secondary ammonium (B1175870) agonists, including Rivanicline. eneuro.orgnih.gov
Studies have shown that in addition to the canonical cation-π interaction with TrpB, Rivanicline also forms a significant cation-π interaction with a second aromatic residue, TyrC2. eneuro.orgnih.gov This dual cation-π interaction distinguishes it from prototypical agonists like acetylcholine (a quaternary ammonium) and nicotine (a tertiary ammonium), which primarily interact with TrpB. eneuro.orgnih.gov
Analysis of Cation-π Interactions at the α4β2 nAChR Binding Site
The cation-π interaction is a noncovalent molecular force where the positively charged ammonium group of the agonist interacts favorably with the electron-rich face of an aromatic amino acid side chain. eneuro.org In the case of Rivanicline binding to the α4β2 nAChR, this interaction occurs with both TrpB and TyrC2. eneuro.orgnih.gov
The strength of these interactions can be probed using fluorination studies, where fluorine atoms are systematically added to the aromatic rings of the residues. This alters their electronic properties and allows for the quantification of the cation-π interaction strength. caltech.edu For Rivanicline, a strong cation-π interaction has been observed with TrpB, with a 25-fold shift in EC₅₀ when TrpB is mutated. caltech.edu A linear trend in fluorination plots for TyrC2 also indicates a significant cation-π interaction at this position. caltech.edu This dual interaction is a shared feature among several secondary ammonium agonists. eneuro.orgnih.gov
| Agonist | Ammonium Type | Cation-π Interaction with TrpB | Cation-π Interaction with TyrC2 |
| Rivanicline (Metanicotine) | Secondary | Yes eneuro.orgnih.gov | Yes eneuro.orgnih.gov |
| Acetylcholine | Quaternary | Yes eneuro.orgnih.gov | No eneuro.orgnih.gov |
| Nicotine | Tertiary | Yes eneuro.orgnih.gov | No eneuro.orgnih.gov |
| Varenicline | Secondary | Yes nih.gov | Yes nih.gov |
| Nornicotine | Secondary | Yes nih.gov | Yes nih.gov |
Computational Modeling and Molecular Docking Studies of Rivanicline-nAChR Complexes
Computational modeling and molecular docking have become invaluable tools for visualizing and understanding the interactions between ligands like Rivanicline and their receptor targets. meilerlab.orgnih.govfrontiersin.org These in silico techniques allow for the construction of three-dimensional models of the Rivanicline-nAChR complex, providing insights that can be difficult to obtain through experimental methods alone. nih.govmdpi.com
Neurotransmitter System Modulation
Influence on Noradrenaline Release and Associated Neural Pathways
Preclinical evidence suggests that some of the stimulant and analgesic properties of rivanicline are attributable to its ability to increase the release of noradrenaline. drugbank.comwikipedia.org Noradrenaline, a key neurotransmitter in the "fight-or-flight" response, plays a crucial role in alertness, arousal, and stress management. openaccessjournals.com The release of noradrenaline from sympathetic nerves is a multi-step process initiated by the transport of tyrosine into the nerve axon, which is then converted through several enzymatic steps into noradrenaline and stored in vesicles. cvpharmacology.com An action potential triggers the influx of calcium, causing these vesicles to fuse with the cell membrane and release noradrenaline into the synaptic space. cvpharmacology.com Rivanicline's interaction with nAChRs is thought to facilitate this release, thereby modulating pathways associated with attention and pain perception. wikipedia.org Dysregulation in noradrenaline levels is often linked to mood disorders, with lower levels associated with symptoms of depression and heightened levels connected to anxiety. openaccessjournals.com
Impact on Cholinergic System Function Beyond nAChR Activation
The cholinergic system, essential for cognitive functions like memory and learning, relies on the neurotransmitter acetylcholine (ACh). mdpi.commdpi.com ACh is synthesized from choline (B1196258) and acetyl-CoA and, upon release, binds to both nicotinic and muscarinic receptors. mdpi.com While rivanicline is a direct partial agonist at α4β2 nAChRs, its influence on the cholinergic system is more intricate. drugbank.commedchemexpress.com The cholinergic system itself has anti-inflammatory properties, a phenomenon often termed the "cholinergic anti-inflammatory pathway". nih.govfrontiersin.org This pathway is not solely dependent on direct neuronal signaling but also involves non-neuronal cells like microglia and astrocytes, which also express nAChRs. frontiersin.org Rivanicline's activation of these receptors may contribute to neuroprotective effects by modulating neuroinflammation, a process implicated in the pathology of neurodegenerative conditions. frontiersin.org
Anti-inflammatory Mechanisms
A significant aspect of rivanicline's preclinical profile is its anti-inflammatory activity. wikipedia.org This action is mediated through several interconnected mechanisms, primarily centered on the inhibition of pro-inflammatory cytokine production.
Modulation of TNF- and LPS-Induced Inflammatory Responses
Rivanicline effectively inhibits IL-8 production that is induced by Tumor Necrosis Factor (TNF) and Lipopolysaccharide (LPS). drugbank.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can trigger a strong inflammatory response, including the release of cytokines like TNF-α and IL-8. nih.govnih.gov TNF-α itself can further amplify the inflammatory cascade. nih.govfrontiersin.org Studies show that LPS-induced release of some inflammatory mediators can be mediated by TNF-α from the same cells, creating an autoregulatory loop that enhances the inflammatory signal. nih.gov Rivanicline's ability to interfere with these pathways highlights its potential to dampen inflammatory responses initiated by such potent stimuli. drugbank.com
Table 1: Rivanicline's Effect on Inflammatory Mediators
| Stimulus | Mediator Inhibited | Cellular Context | Reference |
|---|---|---|---|
| TNF | IL-8 | Various cell types | drugbank.com |
Exploration of the Cholinergic Anti-inflammatory Pathway via nAChR Activation
The anti-inflammatory effects of rivanicline are closely linked to the cholinergic anti-inflammatory pathway. This pathway represents a crucial link between the nervous and immune systems, where acetylcholine can suppress inflammation. nih.gov The efferent vagus nerve, when stimulated, can lead to the release of acetylcholine in organs like the spleen, which in turn inhibits the production of pro-inflammatory cytokines by macrophages. mdpi.com
A key receptor in this pathway is the α7 nAChR, which is expressed on immune cells such as macrophages. frontiersin.orgmdpi.com Activation of this receptor can block the release of inflammatory mediators like TNF-α, IL-1β, and IL-6. frontiersin.org While rivanicline's primary target is the α4β2 nAChR, its activity within the broader class of nicotinic receptors suggests it may leverage this anti-inflammatory mechanism. drugbank.commedchemexpress.com The interaction between nAChR activation and the immune system is complex, involving not just α7 but potentially other subunits as well, and provides a foundational mechanism for rivanicline's observed anti-inflammatory properties. frontiersin.org
Table 2: Rivanicline Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|
| α4β2 nAChR | 26 nM | High | medchemexpress.commedchemexpress.com |
Structure Activity Relationship Sar Studies of Rivanicline Analogues
Identification of Essential Structural Moieties for Rivanicline's Activity
The biological activity of Rivanicline (B1679396) is intrinsically linked to its specific chemical architecture. Key structural components have been identified as essential for its interaction with the α4β2 nAChR, and these form the basis of its pharmacophoric profile.
Elucidation of Pharmacophoric Requirements for α4β2 nAChR Affinity and Efficacy
Pharmacophore models for α4β2 nAChR ligands, including Rivanicline, highlight the importance of a protonated nitrogen atom and a hydrogen bond acceptor. researchgate.net In Rivanicline, the basic nitrogen in the pyridine (B92270) ring and the secondary amine in the butenyl chain are critical features that fulfill these requirements. The distance between these two nitrogen atoms is a key determinant of binding affinity. researchgate.net The spatial arrangement of these features allows the molecule to effectively bridge the binding site at the interface of the α4 and β2 subunits of the receptor. nih.govnih.gov
The α4β2 nAChR can exist in different stoichiometries, most notably (α4)2(β2)3 and (α4)3(β2)2, with the latter possessing a unique α4/α4 binding site in addition to the conventional α4/β2 sites. nih.govfrontiersin.org The partial agonist activity of Rivanicline suggests that it does not induce the full conformational change required for maximal receptor activation, a property that is desirable for therapeutic applications to avoid overstimulation and desensitization of the receptor. mdpi.comnih.gov
Analysis of Pyridine Ring and Butenyl Chain Contributions to Ligand-Receptor Interactions
The 3-pyridyl moiety is a common feature in many nicotinic agonists and is essential for the activity of Rivanicline. mdpi.com The nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor, interacting with specific amino acid residues in the receptor's binding pocket. researchgate.net The aromatic nature of the pyridine ring also contributes to binding through π-π stacking interactions with aromatic residues in the receptor.
Systematic Exploration of Structural Modifications
Impact of Substitutions on Receptor Selectivity and Agonist Profile
The goal of these modifications is often to create ligands that are more selective for a particular nAChR subtype, which is believed to be crucial for developing therapies with fewer side effects. mdpi.com Studies have shown that even minor structural changes can lead to significant differences in binding affinity and functional activity at various nAChR subtypes. unimi.itnih.gov For example, some analogues have demonstrated improved selectivity for α4β2 over α3β4 and α7 receptors. unimi.it
| Analogue | Modification | Effect on α4β2 Affinity | Effect on Selectivity |
| Analogue 3 | Pyrrolidine-based | Ki = 10 pM | 54-fold selective over α3β4 |
| Analogue 4 | Pyrrolidine-based | Ki = 560 pM | --- |
| Analogue 5 | Pyrrolidine-based | Ki = 42 pM | --- |
Data sourced from a study on pyrrolidine-based α4β2 ligands. unimi.it
Effects of Stereochemistry on Biological Activity
Rivanicline itself is achiral. However, the introduction of chiral centers into Rivanicline analogues has revealed that stereochemistry plays a critical role in their biological activity. nih.gov Enantiomers of related nicotinic ligands often exhibit significant differences in their binding affinities and functional potencies at different nAChR subtypes. nih.gov For example, in the case of anabasine, the (-)-enantiomer is a more potent agonist at the α7-nAChR, while the (+)-enantiomer binds more selectively to the α4β2-nAChR. nih.gov This highlights the importance of stereochemical considerations in the design of selective nAChR ligands.
Computational and Chemoinformatic Approaches in Rivanicline SAR
Computational and chemoinformatic tools have become indispensable in the study of Rivanicline's SAR. Molecular modeling and dynamics simulations have provided detailed insights into the binding modes of Rivanicline and its analogues at the α4β2 nAChR. nih.govnih.gov These methods allow researchers to visualize and analyze the interactions between the ligand and the receptor at an atomic level, helping to explain the observed SAR data. nih.gov
Pharmacophore modeling, in particular, has been instrumental in defining the key chemical features required for high-affinity binding and in guiding the design of new analogues. researchgate.net These computational approaches, combined with experimental data, accelerate the drug discovery process by allowing for the rational design of compounds with desired pharmacological properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.govnih.gov By establishing a mathematical relationship, QSAR models can predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.
For nAChR agonists like Rivanicline, a QSAR study would typically involve a dataset of analogues with known binding affinities for the α4β2 receptor. Various molecular descriptors would be calculated for each analogue, quantifying properties such as:
Electronic properties: (e.g., partial atomic charges, dipole moment) which influence electrostatic interactions with the receptor.
Steric properties: (e.g., molecular volume, surface area, specific steric parameters) which describe the size and shape of the molecule and how it fits into the receptor's binding site. nih.gov
Hydrophobic properties: (e.g., LogP) which are crucial for crossing the blood-brain barrier and for hydrophobic interactions within the binding pocket. nih.gov
Topological properties: (e.g., connectivity indices) which describe the branching and arrangement of atoms.
A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., pKi). acs.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. acs.orgnih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might indicate that a bulky substituent in a specific position of the Rivanicline scaffold would be detrimental to binding affinity, while a hydrogen bond acceptor in another region would be favorable. acs.orgacs.orgnih.gov
A study on a large set of nicotinic agonists using CoMFA resulted in a robust model that highlighted the key interactions responsible for high receptor affinity. nih.gov Similarly, a 3D-QSAR study on ligands for the (α4)2(β2)3 nAChR identified that steric, electrostatic, and hydrophobic properties were key determinants of binding affinity, guiding the successful design of new ligands. acs.org
Table 1: Hypothetical QSAR Data for Rivanicline Analogues This table is for illustrative purposes to demonstrate the principles of a QSAR study.
| Analogue | Modification | LogP | Molecular Weight (g/mol) | H-Bond Acceptors | pKi (α4β2) |
|---|---|---|---|---|---|
| Rivanicline | - | 1.85 | 162.24 | 2 | 7.60 |
| Analogue 1 | Addition of -F to pyridine ring | 1.95 | 180.23 | 2 | 7.85 |
| Analogue 2 | Addition of -Cl to pyridine ring | 2.35 | 196.68 | 2 | 8.10 |
| Analogue 3 | Replacement of N-methyl with N-ethyl | 2.20 | 176.27 | 2 | 7.40 |
Homology Modeling of nAChR Subtypes for Ligand-Protein Interaction Prediction
Since obtaining high-resolution crystal structures of membrane-bound proteins like nAChRs is challenging, homology modeling has become an indispensable tool. nih.govpnas.org This technique constructs a three-dimensional model of a target protein (e.g., human α4β2 nAChR) based on its amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template. scirp.orgresearchgate.net For nAChRs, the acetylcholine-binding protein (AChBP) is frequently used as a template due to its structural similarity to the extracellular ligand-binding domain of nAChRs. pnas.org
A homology model of the α4β2 nAChR provides a detailed 3D representation of the ligand-binding pocket, allowing for the prediction of how Rivanicline and its analogues interact with specific amino acid residues. scirp.org The binding site is located at the interface between the α4 and β2 subunits and is lined with key aromatic and hydrophobic residues. scirp.orgresearchgate.net
Molecular docking simulations can then be performed, placing a ligand like Rivanicline into the modeled binding site to predict its binding orientation and affinity. These simulations can reveal crucial interactions, such as:
Cation-π interactions: A conserved tryptophan residue in the α4 subunit is known to form a critical cation-π interaction with the protonated nitrogen of nicotinic ligands. scirp.org
Hydrogen bonds: Hydrogen bonds can form between the ligand and residues like serine or the backbone carbonyls of tryptophan in the α4 subunit. scirp.orgresearchgate.net
Hydrophobic interactions: The pyridine ring of Rivanicline and its aliphatic chain can form hydrophobic interactions with various residues, including valine, leucine, and phenylalanine, on both the α4 and β2 subunits. scirp.org
By analyzing these predicted interactions for a series of Rivanicline analogues, researchers can understand why certain modifications enhance binding while others diminish it. For example, a homology model might show that adding a substituent to the pyridine ring of Rivanicline leads to a favorable interaction with a specific residue on the β2 subunit, thus explaining an observed increase in affinity. scirp.orgnih.gov This structural insight is invaluable for the rational design of new analogues with improved subtype selectivity and potency. nih.govresearcher.life
Table 2: Key Amino Acid Residues in the α4β2 nAChR Binding Site Involved in Ligand Interaction
| Subunit | Residue | Potential Interaction Type |
|---|---|---|
| α4 | Trp154 | Cation-π, Hydrogen Bond |
| α4 | Tyr98 | Hydrophobic |
| α4 | Tyr195 | Hydrophobic |
| α4 | Ser153 | Hydrogen Bond |
| β2 | Trp57 | Hydrophobic |
| β2 | Phe119 | Hydrophobic |
Source: Based on findings from homology modeling and docking studies of the human α4β2 nAChR. scirp.orgresearchgate.net
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.comacs.org This approach allows for the rapid and cost-effective evaluation of millions, or even billions, of potential molecules, significantly accelerating the discovery of new lead compounds. acs.org
In the context of discovering novel Rivanicline analogues, the process would begin with the design or acquisition of a virtual library. These libraries can be "make-on-demand" collections containing vast numbers of synthetically accessible, but not yet made, compounds. acs.org The screening process can be either ligand-based or structure-based.
Ligand-based virtual screening uses the structure of a known active compound like Rivanicline as a template. The algorithm searches the library for molecules with similar 2D or 3D features (e.g., shape, pharmacophore). A pharmacophore model for α4β2 nAChR agonists would typically include features like a basic nitrogen atom, a hydrogen bond acceptor (like the pyridine nitrogen), and specific hydrophobic regions. nih.govmdpi.com
Structure-based virtual screening utilizes the 3D structure of the target receptor, often a homology model of the α4β2 nAChR as described previously. acs.org High-throughput docking is used to computationally place each molecule from the virtual library into the receptor's binding site and estimate its binding affinity using a scoring function. mdpi.comacs.org
The top-scoring compounds, or "hits," from the virtual screen are then selected for further analysis. They are often filtered based on drug-like properties (e.g., molecular weight, LogP) and visual inspection of their docked poses to ensure they form plausible interactions with key residues in the binding site. nih.govmdpi.com This process has been successfully used to identify novel antagonists for the α4β2 nAChR, demonstrating its utility in discovering new scaffolds for development. acs.org The most promising hits are then synthesized and subjected to experimental testing to confirm their biological activity, leading to the discovery of novel analogues that may possess superior properties to the original lead compound.
Synthesis and Chemical Derivatization of Rivanicline and Its Analogues
Synthetic Methodologies for Rivanicline (B1679396) Core Structure Synthesis
The synthesis of Rivanicline's fundamental structure involves the strategic construction of its key components: the pyridine (B92270) ring and the butenyl amine side chain.
The creation of the Rivanicline scaffold relies on established organic chemistry reactions. An efficient route for synthesizing derivatives of trans-metanicotine (Rivanicline) involves a multi-step process. nih.gov The synthesis begins with the formation of the butenyl amine portion through the allylation of aryl aldimines using allylmagnesium bromide in tetrahydrofuran (B95107) (THF). nih.gov
To introduce the pyridine moiety, a Heck reaction is employed. This palladium-catalyzed cross-coupling reaction connects the previously synthesized N-Boc protected amine with 3-bromopyridine. nih.gov Subsequent deprotection of the amine group yields the final Rivanicline analogue. nih.gov Alternative strategies for incorporating the pyridine ring in related structures include the Suzuki coupling reaction, which couples a boronic acid derivative with a suitable halide under palladium catalysis. mdpi.com
A general pathway can be summarized as follows:
Aldimine Formation : Reaction of an appropriate aldehyde with methylamine.
Allylation : Addition of an allyl group via a Grignard reagent to form the core butenyl amine structure. nih.gov
Protection : The secondary amine is protected, often with a tert-butyloxycarbonyl (Boc) group. nih.gov
Heck Coupling : The protected butenyl amine is coupled with a halogenated pyridine, such as 3-bromopyridine, using a palladium catalyst. nih.gov
Deprotection : Removal of the Boc group under acidic conditions to yield the target amine. nih.gov
Since Rivanicline possesses a stereocenter, the production of specific enantiomers is crucial for pharmacological studies. Stereoselective synthesis aims to preferentially form one stereoisomer over others. chemistrydocs.comlibguides.com General strategies applicable to the synthesis of Rivanicline enantiomers include:
Chiral Pool Synthesis : This method utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch
Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After establishing the desired stereocenter, the auxiliary is removed. ethz.ch
Asymmetric Catalysis : This is a highly efficient method where a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an enzyme) generates large quantities of an enantiomerically enriched product. chemistrydocs.com For instance, lipase-mediated resolution procedures have been used to separate enantiomers of related chemical intermediates. mdpi.com
Resolution of Racemates : In this approach, a racemic mixture (a 50:50 mixture of both enantiomers) is synthesized first and then the enantiomers are separated. ethz.ch This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.
A stereoselective total synthesis for the enantiomers of Rivanicline has been successfully developed, yielding specific isomers such as the 1R,5S configuration. semanticscholar.org
Chemical Pathways for the Pyridine and Butenyl Amine Moieties
Design and Synthesis of Conformationally Restricted Rivanicline Analogues
To better understand the binding conformation of Rivanicline at nAChRs, researchers design and synthesize analogues with reduced conformational flexibility. mdpi.comnih.gov This is achieved by introducing rings and bridges into the molecule's structure.
By incorporating the flexible butenyl amine side chain into a rigid ring system, chemists can lock the molecule into specific spatial arrangements. The synthesis of tricyclic and tetracyclic analogues of nicotine (B1678760) and related compounds has been a key strategy. mdpi.com These conformationally restricted analogues help to map the three-dimensional space of the nAChR binding site. nih.gov The agonist binding site of nAChRs is located at the interface between two subunits, and the interaction involves a hydrogen bond acceptor on the ligand (like the pyridine nitrogen of Rivanicline) binding to the complementary subunit. nih.gov Studying how rigid analogues bind provides valuable information about the optimal geometry for receptor activation. nih.govnih.gov
Bioisosteres are substituents or groups that have similar physical or chemical properties, which can produce broadly similar biological effects. wikipedia.org In drug design, exchanging parts of a molecule with bioisosteres is a common strategy to modify its properties. pressbooks.pub
Classical Bioisosteres : These involve replacing an atom or group with another from the same column of the periodic table. For example, replacing a hydrogen with a fluorine atom. wikipedia.org
Non-Classical Bioisosteres : These are structurally different but maintain similar electronic and steric properties. For instance, a thiophene (B33073) ring can sometimes act as a bioisostere for a phenol (B47542) group. wikipedia.orgnih.gov Saturated cyclic scaffolds like bicycloalkanes are also developed as bioisosteres for aromatic rings. researchgate.net
For Rivanicline, functionalized analogues have been created by modifying the core structure. An efficient synthetic route has been developed for analogues modified at the α-position of the methylamino group with various aryl groups. nih.gov Other efforts have focused on creating novel piperazine (B1678402) derivatives through structural hybridization with known nAChR ligands. nih.gov These modifications aim to explore the structure-activity relationship and potentially improve subtype selectivity for different nAChRs.
Development of Bridged and Polycyclic Derivatives to Probe nAChR Binding
Chemical Characterization and Purity Assessment of Synthesized Compounds
After synthesis, a thorough characterization and purity assessment of the compounds is essential. Standard analytical techniques are employed to confirm the identity, structure, and purity of Rivanicline and its analogues.
Purity is often determined using chromatographic methods like High-Performance Liquid Chromatography (HPLC) and is typically expected to be greater than 98%. medkoo.commedkoo.com
The structural identity of the synthesized compounds is confirmed through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. mdpi.comresearchgate.net
Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound. researchgate.net
Infrared (IR) Spectroscopy : FT-IR helps to identify the presence of specific functional groups within the molecule. researchgate.net
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. researchgate.net
Elemental Analysis : This method determines the elemental composition of the synthesized compound, which is compared against the theoretical values calculated from the molecular formula. medkoo.commdpi.commedkoo.com
Physical properties such as appearance (e.g., solid powder) and melting point are also recorded as part of the characterization process. mdpi.commedkoo.com
Spectroscopic and Chromatographic Methods for Structural Confirmation
The structural integrity and purity of Rivanicline are confirmed through a combination of sophisticated spectroscopic and chromatographic techniques. These methods provide a detailed "molecular fingerprint," ensuring the compound's identity and quality for research applications. frontiersin.org
Spectroscopic Methods:
Spectroscopic techniques are fundamental in the pharmaceutical sciences for the classification and quantification of chemical compounds. spectroscopyonline.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR) are pivotal for elucidating the molecular structure of Rivanicline. spectroscopyonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the Rivanicline molecule. researchgate.net These analyses confirm the connectivity of atoms and the stereochemistry of the molecule, such as the (E)-configuration of the double bond.
Mass Spectrometry (MS): MS analysis is used to determine the molecular weight of Rivanicline, which is 162.23 g·mol⁻¹. wikipedia.org High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule. scirp.org Techniques like Matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry can be used to verify the product of chemical synthesis steps. eneuro.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of Rivanicline reveals the presence of specific functional groups by detecting the vibrations of molecular bonds. frontiersin.org This allows for the confirmation of the compound's structural integrity. frontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to measure the absorbance of Rivanicline and can be used to quantify its concentration in solution. spectroscopyonline.comnih.gov The UV detection wavelength for analyzing Rivanicline is often set around 249 nm or 250 nm. frontiersin.orgresearchgate.net
Chromatographic Methods:
Chromatographic techniques are essential for separating Rivanicline from any impurities or starting materials, as well as for confirming its purity. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pharmaceutical compounds. mdpi.com Reversed-phase HPLC (RP-HPLC) is a common method for evaluating the purity of Rivanicline. frontiersin.orgpensoft.net A typical RP-HPLC method might utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. frontiersin.orgresearchgate.netpensoft.net The retention time of Rivanicline under specific chromatographic conditions is a key identifier. frontiersin.org
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a chemical reaction or for preliminary purity checks. mdpi.com It can be used to compare a synthesized sample of Rivanicline to a reference standard. mdpi.com
Gas Chromatography (GC): For volatile derivatives or related compounds, gas chromatography, often coupled with mass spectrometry (GC-MS), can be a powerful analytical tool. mdpi.com
The combination of these spectroscopic and chromatographic methods provides a robust and comprehensive approach to the structural confirmation and purity assessment of Rivanicline, ensuring its suitability for research purposes.
Evaluation of Chemical Stability for Research Applications
The chemical stability of Rivanicline is a critical factor for its use in research, as it ensures the integrity of the compound during storage and experimentation.
Storage and Stability:
For long-term storage, Rivanicline is typically kept at -20°C, where it is stable for at least two years. medkoo.com Some sources suggest a stability of four years or more under these conditions. caymanchem.com For short-term storage, it can be kept at 0-4°C for days to weeks. medkoo.com When shipped, it is often sent on wet ice in the continental US. caymanchem.com The compound is generally shipped under ambient temperature as a non-hazardous chemical and is stable enough for a few weeks during ordinary shipping and time spent in customs. medkoo.com
Forced Degradation Studies:
To assess the intrinsic stability of a drug substance, forced degradation studies are performed under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress. researchgate.netscirp.org While specific forced degradation data for Rivanicline is not detailed in the provided search results, the general methodology involves exposing the compound to these conditions and then analyzing the resulting mixture using a stability-indicating HPLC method to separate the parent drug from any degradation products. scirp.org
Solubility and Formulation:
The solubility of Rivanicline is an important aspect of its chemical stability in solution. It is soluble in DMSO and has slight solubility in acetonitrile and water. medkoo.comcaymanchem.com The hydrochloride salt form is also noted. caymanchem.com For experimental use, stock solutions are often prepared in DMSO and can be stored at -20°C for the long term. medkoo.com
Material Safety Data:
According to safety data sheets, Rivanicline is not classified as a hazardous substance. caymanchem.com It is considered stable with no known dangerous reactions or decomposition products when used according to specifications. caymanchem.com It is not flammable and does not present an explosion hazard. caymanchem.com
The following table summarizes the key stability and storage parameters for Rivanicline:
| Parameter | Details | Source |
| Long-Term Storage | -20°C | medkoo.com |
| Short-Term Storage | 0-4°C | medkoo.com |
| Stated Stability | ≥ 4 years at -20°C | caymanchem.com |
| > 2 years if stored properly | medkoo.com | |
| Shipping Condition | Wet ice or ambient temperature | medkoo.comcaymanchem.com |
| Solubility | Soluble in DMSO; Slightly soluble in acetonitrile and water | medkoo.comcaymanchem.com |
| Formulation | A solid; can be formulated in DMSO | medkoo.comcaymanchem.com |
This information underscores the importance of proper handling and storage to maintain the chemical integrity of Rivanicline for reliable and reproducible research outcomes.
Preclinical Research Models and Methodologies for Rivanicline Evaluation
In Vitro Cellular and Biochemical Assay Systems
In vitro models provide a controlled environment to dissect the molecular interactions of Rivanicline (B1679396) with its target receptors and to quantify its effects on cellular pathways, particularly those related to neuronal function and inflammation.
M10 cells are a crucial tool for studying the functional consequences of ligand binding to specific nAChR subtypes. nih.gov These are mouse fibroblast cells that have been transfected to express particular subunits of the nAChR, allowing for the creation of a homogenous population of a desired receptor subtype, such as the α4β2 nAChR. nih.gov
Research has shown that chronic exposure of M10 cells expressing high-affinity nAChRs to Rivanicline (also known as RJR-2403) at a concentration of 10 μM leads to an upregulation of these receptors. researchgate.net This effect is phenomenologically similar to the upregulation observed with chronic nicotine (B1678760) exposure, providing a key insight into Rivanicline's mechanism of action at the cellular level. researchgate.net This model is therefore instrumental in confirming Rivanicline's nicotine-like effects on receptor expression, a phenomenon believed to be relevant to the therapeutic effects of nicotinic agonists. nih.govresearchgate.net
PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, endogenously express several nAChR subunits, including α3, α5, β2, β3, and β4. nih.govresearchgate.net These cells are frequently used to study the activation of ganglionic and central nervous system (CNS) nAChRs and to assess the selectivity of nicotinic compounds. researchgate.netmedchemexpress.cn
Functional studies utilizing PC12 cells have been pivotal in demonstrating the selectivity of Rivanicline. Unlike broad-spectrum agonists, Rivanicline does not cause significant activation of the nAChRs present in PC12 cells, even at concentrations up to 1 mM. researchgate.nettargetmol.comtargetmol.com This lack of activity, along with similar negative results in muscle-type nAChR assays, distinguishes Rivanicline from nicotine and indicates its higher selectivity for specific CNS nAChR subtypes over those found in the peripheral nervous system (ganglionic) and at the neuromuscular junction. researchgate.netmedchemexpress.cn
| Cell Line | Receptor Focus | Key Finding for Rivanicline | Reference |
|---|---|---|---|
| M10 Cells | Transfected high-affinity nAChRs (e.g., α4β2) | Chronic exposure causes upregulation of nAChRs, similar to nicotine. | researchgate.net |
| PC12 Cells | Endogenous ganglionic-type nAChRs | Does not significantly activate nAChRs, demonstrating selectivity. | researchgate.nettargetmol.comtargetmol.com |
Rivanicline's potential as an anti-inflammatory agent is evaluated using cell-based assays that measure the production of pro-inflammatory cytokines. drugbank.com Interleukin-8 (IL-8) is a key chemokine involved in inflammatory responses and is implicated in conditions such as ulcerative colitis. drugbank.compromega.com Assays to quantify IL-8 production typically involve stimulating cells, such as immune cells or epithelial cells, with inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). drugbank.com The concentration of secreted IL-8 in the cell culture supernatant is then measured, often using an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov
Studies have shown that Rivanicline is an effective inhibitor of IL-8 production induced by both TNF-α and LPS in various cell types. drugbank.com This finding supports its development as a potential treatment for inflammatory conditions. drugbank.com
High-throughput screening (HTS) platforms are essential for the discovery and optimization of novel compounds. funmat.org These systems automate the testing of vast libraries of chemical derivatives against a specific biological target to identify molecules with desired activity. nih.gov For a target class like ion channels, which includes nAChRs, the advent of faster and more sophisticated screening techniques has been crucial for drug development. kent.ac.ukunil.ch
In the context of Rivanicline, HTS platforms would be employed to screen derivatives for enhanced potency, selectivity, or improved pharmacokinetic properties. Such a platform would typically use a cell line expressing the target α4β2 nAChR and a reporter system that generates a measurable signal (e.g., fluorescence or luminescence) upon receptor activation or modulation. By rapidly testing thousands of compounds, HTS can identify promising new chemical entities for further development. funmat.orgkent.ac.uk
While traditional 2D cell cultures are foundational, they have limitations in replicating the complex microenvironment of human tissues. Advanced models such as 3D cell cultures (organoids) and organ-on-a-chip (OOC) platforms offer superior physiological relevance. elveflow.commdpi.com OOCs are microfluidic devices that culture living cells in continuously perfused micro-chambers, simulating the architecture, mechanical forces, and functional dynamics of an organ. mdpi.comwikipedia.org These models bridge the gap between simple in vitro assays and in vivo studies by providing a more accurate prediction of human responses. elveflow.comfrontiersin.org
For Rivanicline, an OOC model of the gut could be used to study its effects on inflammatory bowel disease, or a "brain-on-a-chip" could model its impact on neuroinflammation and cognitive processes. mdpi.com These technologies allow for the integration of multiple cell types (e.g., neurons, glial cells, endothelial cells) to better mimic the complex cellular crosstalk of a living organ, thereby enhancing the translational relevance of preclinical findings. wikipedia.orgfrontiersin.orgnih.gov
High-Throughput Screening (HTS) Platforms for Rivanicline Derivatives
In Vivo Animal Models for Pharmacological Efficacy Studies
In vivo animal models are indispensable for evaluating the systemic effects and therapeutic efficacy of a drug candidate in a living organism before human trials. pharmaron.comnih.gov The selection of an animal model depends on the therapeutic indication being studied. researchgate.net
For Rivanicline, animal models have been central to demonstrating its efficacy in both cognitive enhancement and anti-inflammatory applications. In models of cognitive dysfunction, such as scopolamine-induced amnesia in rodents, Rivanicline has been shown to effectively restore working and reference memory. These studies are critical for validating its potential use in treating cognitive deficits associated with conditions like Alzheimer's disease. researchgate.net Furthermore, given its inhibitory effect on IL-8, Rivanicline has been investigated in animal models of ulcerative colitis to assess its anti-inflammatory efficacy in the gastrointestinal tract. drugbank.com
| Therapeutic Area | Animal Model Type | Key Efficacy Finding for Rivanicline | Reference |
|---|---|---|---|
| Cognitive Enhancement | Rodent models of induced amnesia (e.g., scopolamine-induced) | Enhances and restores working and reference memory. | |
| Inflammatory Disease | Models of ulcerative colitis | Investigated for anti-inflammatory effects. | drugbank.com |
Cognitive Function and Memory Models (e.g., Scopolamine-Induced Amnesia, Radial Arm Maze in Rodents)
To evaluate the nootropic effects of Rivanicline, researchers have employed models that induce cognitive deficits. drugbank.com One such model is scopolamine-induced amnesia . Scopolamine, a muscarinic cholinergic receptor antagonist, disrupts learning and memory, mimicking some cognitive aspects of Alzheimer's disease. mdpi.com Studies have shown that Rivanicline can improve performance in tasks assessing memory retention in animals with scopolamine-induced amnesia. For instance, in scopolamine-induced amnesia models, Rivanicline has been observed to restore memory retention.
Another key model is the Radial Arm Maze (RAM) , which assesses spatial learning and memory in rodents. conductscience.comsandiegoinstruments.com This maze typically consists of a central platform with multiple arms radiating outwards, some of which are baited with a reward. sandiegoinstruments.comcreative-biolabs.com The test measures both working memory (avoiding re-entry into arms already visited in a single trial) and reference memory (learning to visit only the baited arms over multiple trials). sandiegoinstruments.comcreative-biolabs.com Rivanicline has been tested in this model, demonstrating its potential to enhance both working and reference memory. The performance in the RAM is quantified by metrics such as the number of errors (entering an unrewarded or previously visited arm) and the time taken to complete the task. conductscience.comcreative-biolabs.com
The table below summarizes key findings from cognitive function models used to evaluate Rivanicline.
| Model | Key Findings |
| Scopolamine-Induced Amnesia | Rivanicline restores memory retention comparable to nicotine but with a significantly lower potency for adverse effects. |
| Radial Arm Maze | Rivanicline improves both working and reference memory in lesioned rats. |
Models of Nicotine Addiction and Reward Pathways
Preclinical research on Rivanicline has also focused on its potential as a treatment for nicotine addiction. ontosight.ai As a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), Rivanicline's mechanism of action is relevant to the brain's reward system, which is central to addiction. ontosight.ai
The brain's reward pathway, primarily the mesolimbic dopamine (B1211576) pathway , is a key area of investigation. khanacademy.orgyoutube.comwikipedia.org This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens, playing a critical role in motivation and the reinforcing effects of drugs like nicotine. youtube.comwikipedia.org Addictive substances enhance dopamine release in this circuit. nih.govfrontiersin.org Preclinical models of nicotine addiction often involve self-administration paradigms where animals learn to perform a task (e.g., press a lever) to receive nicotine. The effect of potential therapeutic compounds like Rivanicline can then be assessed by observing changes in self-administration behavior. Studies suggest that Rivanicline's interaction with nicotinic receptors could modulate the rewarding effects of nicotine, potentially reducing cravings and aiding in smoking cessation. ontosight.ai
Models of Inflammatory Conditions (e.g., Ulcerative Colitis, Systemic Inflammation)
Rivanicline has been investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD) such as ulcerative colitis. drugbank.com Preclinical models of ulcerative colitis are used to induce inflammation in the colon of animals, allowing for the evaluation of therapeutic agents. These models can be induced by chemical irritants that cause an inflammatory response mimicking the human disease. nih.gov
Research indicates that Rivanicline can inhibit the production and release of pro-inflammatory cytokines like Interleukin-8 (IL-8). drugbank.com IL-8 is a key chemoattractant for neutrophils and plays a significant role in the inflammatory cascade of ulcerative colitis. drugbank.com In vitro studies have demonstrated that Rivanicline effectively inhibits TNF- and LPS-induced IL-8 production in various cell types. drugbank.com Furthermore, preclinical studies suggest that Rivanicline interacts with the α3β2 nAChR in the gastrointestinal tract, which may be important in preventing inflammation and maintaining the integrity of the colon lining. gyretx.com
The table below presents findings from models of inflammatory conditions.
| Model | Key Findings |
| Ulcerative Colitis | Rivanicline has been developed as a potential anti-inflammatory treatment for ulcerative colitis. drugbank.com |
| In Vitro Inflammation | Rivanicline inhibits the release of inflammatory proteins (cytokines). gyretx.com It effectively inhibits TNF- and LPS-induced IL-8 production. drugbank.com |
Pain and Analgesia Models (e.g., Tail-Flick Test)
The analgesic properties of Rivanicline have been explored using standard preclinical pain models. drugbank.com One of the most common is the tail-flick test , a measure of thermal pain response. neurofit.comwikipedia.org In this test, a heat source is applied to an animal's tail, and the latency to flick the tail away is measured. neurofit.comwikipedia.org Analgesic compounds increase this latency. The tail-flick test is considered a sensitive method for evaluating the efficacy of pain-relieving substances. meliordiscovery.comharvardapparatus.com
Studies have shown that Rivanicline exhibits analgesic actions, which are thought to be mediated by an increase in noradrenaline release. drugbank.com Comparative studies have indicated that while Rivanicline possesses analgesic effects, it has a lower potency for producing certain adverse effects compared to nicotine. For example, in the tail-flick test, Rivanicline was found to be 5-fold less potent than nicotine after subcutaneous administration.
Methodological Rigor and Statistical Approaches in Preclinical Research
Ensuring the validity and reproducibility of preclinical research is paramount. This requires strict adherence to rigorous experimental design and appropriate statistical analysis.
Principles of Controlled Experimental Design: Randomization and Blinding
To minimize bias in preclinical studies of Rivanicline, controlled experimental designs incorporating randomization and blinding are essential. nih.gov Randomization involves the random allocation of subjects to different treatment groups to ensure that any systematic differences between the groups are due to chance alone. researchgate.net Blinding means that the investigators and/or the personnel conducting the experiments and assessing outcomes are unaware of the treatment allocation. nih.govnih.gov This prevents conscious or unconscious bias from influencing the results. nih.gov For instance, in behavioral tests, knowledge of which animals received the active compound could inadvertently affect handling and scoring. Therefore, complete blinding of experimenters, including those analyzing the data, is the most effective way to avoid detection bias. nih.gov
Dose-Response Stratification and Power Analysis for Sample Size Determination
A key aspect of preclinical pharmacological studies is the establishment of a dose-response relationship . This typically involves using multiple dose groups (e.g., low, medium, high) along with a vehicle control group to assess the effect of Rivanicline at different concentrations. This approach, known as dose stratification, helps to determine the potency and efficacy of the compound.
Furthermore, power analysis is a critical statistical method used to determine the appropriate sample size for a study. It calculates the minimum number of subjects needed to detect a statistically significant effect of a given size, thereby ensuring that the study is not underpowered (and thus unable to detect a real effect) or overpowered (and thus wasting resources and animals). The use of power analysis is a fundamental component of methodologically sound preclinical research.
Advanced Statistical Methodologies for Data Interpretation (e.g., Non-Linear Mixed-Effects Modeling, ANOVA, Bayesian Hierarchical Models)
Analysis of Variance (ANOVA)
Analysis of Variance (ANOVA) is a foundational statistical method used to compare the mean outcomes across two or more experimental groups. gyretx.com In the preclinical assessment of Rivanicline, ANOVA is frequently employed to determine if observed differences in a measured outcome (e.g., performance in a cognitive task, levels of a specific biomarker) among different treatment groups (e.g., placebo, different dose levels of Rivanicline) are statistically significant.
A key application is in analyzing data from behavioral pharmacology studies. For instance, in a study evaluating the effects of Rivanicline on cognitive performance in an animal model of memory impairment, a one-way ANOVA could be used to compare the mean performance scores of animals receiving the vehicle, a low dose of Rivanicline, and a high dose of Rivanicline. If the ANOVA yields a significant result, it indicates that at least one group's mean is different from the others. Post-hoc tests are then used to identify which specific groups differ.
When an additional factor is introduced, such as evaluating the effect of treatment over several time points, a two-way ANOVA is appropriate. frontiersin.org This allows researchers to assess the main effect of the treatment, the main effect of time, and the interaction between treatment and time. researchgate.net An interaction effect would suggest that the effect of Rivanicline on the outcome measure changes over time.
Hypothetical Research Finding: In a preclinical study using a rodent model of cognitive impairment, the effect of Rivanicline on spatial memory was assessed using a water maze task. The time taken to find a hidden platform (escape latency) was recorded. A one-way ANOVA was performed to compare the mean escape latencies across three groups: a vehicle control group, a low-dose Rivanicline group, and a high-dose Rivanicline group. The analysis revealed a statistically significant difference among the groups (F(2, 27) = 5.89, p < 0.01), suggesting that Rivanicline treatment had an effect on task performance.
Interactive Data Table: ANOVA Results for Escape Latency in Water Maze Task
| Treatment Group | N | Mean Escape Latency (s) | Standard Deviation |
| Vehicle Control | 10 | 45.2 | 8.5 |
| Rivanicline (Low Dose) | 10 | 32.5 | 7.1 |
| Rivanicline (High Dose) | 10 | 28.9 | 6.8 |
This table represents hypothetical data for illustrative purposes.
Non-Linear Mixed-Effects (NLME) Modeling
Non-Linear Mixed-Effects (NLME) models are particularly powerful for analyzing data from pharmacokinetic (PK) and pharmacodynamic (PD) studies, especially when data is sparse or collected longitudinally from the same individuals. upenn.edunih.gov These models account for both fixed effects (factors that are consistent across all subjects, like treatment dose) and random effects (sources of variability between subjects, such as differences in metabolism). worktribe.com
In the preclinical evaluation of Rivanicline, NLME modeling can be used to characterize its pharmacokinetic profile by analyzing plasma concentration data collected over time from multiple animals. nih.gov This approach allows for the estimation of key PK parameters like clearance, volume of distribution, and absorption rate, while also quantifying the inter-animal variability in these parameters. nih.gov The "non-linear" aspect is crucial as many biological processes, including drug disposition, follow non-linear patterns. nih.gov
Hypothetical Research Finding: An NLME model was developed to describe the pharmacokinetics of Rivanicline in rats following oral administration. The data consisted of plasma concentrations measured at several time points from a cohort of animals. A one-compartment model with first-order absorption and elimination best described the data. The model identified that body weight was a significant covariate influencing the clearance of Rivanicline, meaning that the drug was cleared more slowly in lighter animals. The model also quantified the substantial, yet predictable, variability in absorption rates among the animals.
Interactive Data Table: Hypothetical Rivanicline Pharmacokinetic Parameters from NLME Model
| Parameter | Population Mean Estimate | Inter-Individual Variability (%CV) |
| Absorption Rate Constant (ka) | 1.25 h⁻¹ | 35% |
| Volume of Distribution (V/F) | 15.6 L/kg | 22% |
| Clearance (CL/F) | 2.8 L/h/kg | 18% |
This table represents hypothetical data for illustrative purposes. %CV (Coefficient of Variation) represents the magnitude of inter-individual variability.
Bayesian Hierarchical Models
Bayesian Hierarchical Models (BHMs) offer a flexible and powerful framework for data interpretation, particularly when integrating information from different sources or when dealing with complex data structures. wikipedia.org These models treat parameters as random variables and use probability distributions to represent uncertainty. geeksforgeeks.org A key feature is the "hierarchical" structure, which allows for modeling variability at multiple levels (e.g., within-animal and between-animals). wikipedia.org
In the context of Rivanicline's preclinical evaluation, a BHM could be used to analyze behavioral data from a cognitive study conducted across multiple batches of animals or even different laboratories. The hierarchical structure can account for potential variability between these batches, leading to more robust and generalizable estimates of the treatment effect. geeksforgeeks.org Furthermore, Bayesian methods allow for the incorporation of prior knowledge into the analysis, which can be particularly useful when data is limited. geeksforgeeks.org
Interactive Data Table: Hypothetical Posterior Estimates from a Bayesian Hierarchical Model for Attentional Task Performance
| Parameter | Mean of Posterior Distribution | 95% Credible Interval | Probability > 0 |
| Vehicle Performance (% Correct) | 72.1 | [68.5, 75.7] | - |
| Rivanicline Effect (% Change) | +8.5 | [+4.2, +12.8] | >0.99 |
| Inter-Cohort Variability (SD) | 2.3 | [0.5, 4.1] | - |
This table represents hypothetical data for illustrative purposes. The 95% Credible Interval represents the range in which the true parameter value lies with 95% probability.
Advanced Research Directions and Conceptual Integration of Rivanicline Studies
Translational Considerations from Preclinical Findings
Translating preclinical data into clinical applications requires a nuanced understanding of a compound's pharmacological profile. For Rivanicline (B1679396), this involves critically evaluating data from various models and optimizing therapeutic strategies at its target receptors.
The pharmacological characterization of Rivanicline has yielded data that can vary depending on the experimental system, highlighting the complexities of translating preclinical findings. Rivanicline, also known as (E)-Metanicotine or RJR-2403, is a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high degree of selectivity for the α4β2 subtype. ontosight.aiwikipedia.orgdrugbank.com In vitro characterization has established its binding affinity (Ki) for the α4β2 receptor at approximately 26 nM, demonstrating over 1,000-fold greater selectivity for this subtype compared to the α7 nAChR. medchemexpress.commedchemexpress.comadooq.com
However, discrepancies arise when comparing its potency and efficacy across different assays and species. For instance, in vitro studies using M10 cells expressing chicken nAChR subunits show an EC50 of 0.73 µM for activating α4β2 receptors, while its activity at α3β4 or muscle-type nAChRs is negligible at concentrations up to 1,000 nM. caymanchem.com In contrast, functional assays on isolated guinea pig ileum, a classic model for nicotinic activity, indicate that Rivanicline is less than one-tenth as potent as nicotine (B1678760) and exhibits significantly reduced efficacy. medchemexpress.comcaymanchem.com
Further complexities are observed in in vivo models. While Rivanicline effectively reverses scopolamine-induced memory deficits in mice and reduces errors in a radial arm maze task in rats, its potency relative to nicotine varies across different physiological measures. caymanchem.com In tests measuring effects on body temperature, respiration, and acoustic startle response, Rivanicline was found to be 15 to 30-fold less potent than nicotine. medchemexpress.com These differences underscore the importance of the biological context—including species-specific receptor properties, metabolic pathways, and the complexity of neural circuits—in determining a compound's ultimate effect. Such discrepancies necessitate careful consideration when predicting clinical outcomes from preclinical data.
Pharmacological Profile of Rivanicline in Preclinical Models
| Assay Type | Species/System | Receptor Target | Measurement | Result | Source |
|---|---|---|---|---|---|
| Binding Assay | - | α4β2 nAChR | Ki | 26 nM | medchemexpress.commedchemexpress.comadooq.com |
| Binding Assay | - | α7 nAChR | Ki | >3.6 µM | medchemexpress.comadooq.com |
| Ion Efflux Assay | M10 Cells (chicken) | α4β2 nAChR | EC50 | 0.73 µM | caymanchem.com |
| Ion Efflux Assay | M10 Cells (chicken) | α3β4 nAChR | EC50 | >1,000 nM | caymanchem.com |
| Tissue Contraction | Guinea Pig Ileum | nAChRs | EC30 | 15 µM | caymanchem.com |
| In vivo Cognition | Rat (Ibotenic Acid Model) | - | Error Reduction | Effective at 0.3-1.2 µmol/kg | caymanchem.com |
| In vivo Cognition | Mouse (Passive Avoidance) | - | Reversal of Deficit | Effective at 0.6 µmol/kg | caymanchem.com |
| In vivo Physiology | - | - | Potency vs. Nicotine | 15-30x less potent | medchemexpress.com |
The development of therapeutics targeting nAChRs involves a choice between several pharmacological mechanisms, primarily direct agonism and allosteric modulation. Rivanicline exemplifies the orthosteric agonist approach, where the drug binds to the same site as the endogenous neurotransmitter, acetylcholine, to activate the receptor. youtube.complos.org This can be further refined into full or partial agonism. Partial agonists like Rivanicline and Varenicline activate the receptor but produce a submaximal response compared to a full agonist like acetylcholine or nicotine. wikipedia.orgnih.gov This property can be advantageous, as it may provide a therapeutic window that stimulates the receptor enough to achieve a desired effect (e.g., cognitive enhancement) while acting as an antagonist in the presence of a full agonist (like nicotine), thereby reducing its rewarding effects. nih.gov
However, a significant challenge with orthosteric agonists is receptor desensitization—a process where prolonged exposure to the agonist leads to a temporary non-conducting state of the receptor. plos.orgmdpi.com This can limit the therapeutic efficacy of continuous treatment.
An alternative strategy is allosteric modulation. youtube.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site. plos.orgnih.gov
Positive Allosteric Modulators (PAMs) : These compounds enhance the receptor's response to an orthosteric agonist. nih.govfrontiersin.org Type I PAMs typically increase the agonist's potency without significantly altering desensitization, while Type II PAMs can dramatically reduce desensitization. frontiersin.org The key advantage of PAMs is that they amplify the physiological, spatially, and temporally controlled signaling of the endogenous neurotransmitter, rather than causing tonic activation. mdpi.com
Allosteric Agonists (or Ago-PAMs) : These molecules can activate the receptor directly by binding to the allosteric site, even without an orthosteric agonist present. plos.orgnih.gov
The choice between these strategies depends on the therapeutic goal. While Rivanicline's partial agonism at the α4β2 receptor offers a direct way to enhance cholinergic tone, future research could explore combining such an agonist with a PAM to fine-tune receptor activity and potentially overcome issues like receptor desensitization. patsnap.com This highlights a broader trend in neuropsychiatric drug development toward more sophisticated, modulatory approaches rather than simple receptor activation or blockade. mdpi.comfrontiersin.org
Addressing Discrepancies in Pharmacological Data Across Studies and Species
Exploration of Rivanicline's Role in Complex Neuropathological Pathways
Rivanicline's selective action on α4β2 nAChRs positions it as a tool to investigate, and a potential agent to modulate, key pathways implicated in neurodegeneration and brain plasticity.
The investigation of Rivanicline has been conceptually rooted in the cholinergic hypothesis of neurodegeneration, particularly for Alzheimer's disease (AD). wikipedia.orgdrugbank.comdrugbank.com The cholinergic system is crucial for cognitive functions like memory and learning, and it is progressively compromised in AD. ontosight.ai Rivanicline was developed with the aim of ameliorating these cognitive deficits by acting as a partial agonist at α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain. ontosight.aidrugbank.comfrontiersin.orgncats.io By stimulating these receptors, Rivanicline could enhance cholinergic neurotransmission, offering a potential therapeutic benefit. ontosight.ai This approach is distinct from cholinesterase inhibitors like Rivastigmine, which work by preventing the breakdown of acetylcholine, but shares the common goal of boosting cholinergic signaling. nih.govnih.gov
The role of nAChRs also extends to Parkinson's disease (PD). Epidemiological studies have noted a lower incidence of PD among tobacco smokers, suggesting a potential neuroprotective effect of nicotine. frontiersin.org Nicotine, acting on nAChRs, may help protect dopaminergic neurons, which are progressively lost in PD. frontiersin.org Rivanicline, as a selective α4β2 nAChR agonist, could theoretically engage similar neuroprotective or symptomatic relief pathways. ontosight.aiwikipedia.org The α4β2 receptors are involved in modulating the release of various neurotransmitters, including dopamine (B1211576), and their activation could influence the motor symptoms characteristic of PD. While research into specific α4β2 agonists for PD is less advanced than for AD, the conceptual linkage provides a strong rationale for further investigation. frontiersin.orgwehi.edu.au
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental to learning and memory and is often impaired in neurological and psychiatric disorders. Nicotinic acetylcholine receptors are key regulators of neuroplasticity. The activation of nAChRs, particularly the α4β2 and α7 subtypes, can influence synaptic strength, long-term potentiation (LTP), and structural changes in neurons. marefa.orgunionpedia.orgwikitrans.net
Rivanicline's action as an α4β2 partial agonist suggests it could modulate these plastic processes. ontosight.aiwikipedia.org Its potential cognitive-enhancing effects, observed in preclinical models, are likely mediated not just by immediate changes in neuronal firing but also by facilitating the underlying mechanisms of neuroplasticity. caymanchem.com Drugs that induce neuroplasticity are of significant interest for treating a range of conditions beyond classical neurodegeneration, including depression and addiction. marefa.orggithub.com By selectively targeting the α4β2 receptor, Rivanicline could help to dissect the specific contribution of this receptor subtype to the complex processes of synaptic remodeling and cognitive function.
Conceptual Linkages to Neurodegenerative Processes (e.g., Alzheimer's Disease, Parkinson's Disease)
Development of Rivanicline-Based Research Tools
Beyond its therapeutic potential, Rivanicline serves as a valuable scientific tool for elucidating the function of α4β2 nAChRs in the central nervous system. Its high selectivity makes it a preferred compound for distinguishing the roles of α4β2 receptors from other nAChR subtypes, such as the α7 receptor. medchemexpress.commedchemexpress.comadooq.com
In research settings, Rivanicline is used to:
Characterize α4β2 receptor function: By applying Rivanicline in vitro or in vivo, researchers can selectively activate α4β2-containing receptors to study their downstream signaling cascades and their role in modulating neurotransmitter release. medchemexpress.comcaymanchem.com
Probe receptor interactions: Rivanicline can be used in combination with other pharmacological agents, such as nAChR antagonists or allosteric modulators, to investigate the complex interplay between different binding sites and receptor conformations. patsnap.com For example, studies combining Rivanicline with an α4β2-selective positive allosteric modulator could reveal synergistic effects on cognitive function. patsnap.com
Validate animal models: The compound can be used to confirm the involvement of the α4β2 nAChR system in animal models of cognitive impairment, addiction, or neurodegeneration, thereby strengthening the validity of these models for drug discovery. caymanchem.compatsnap.com
As a well-characterized, selective agonist, Rivanicline remains a standard reference compound in the field of nicotinic research, aiding in the development and validation of new therapeutic strategies targeting the cholinergic system. nih.gov
Synthesis of Radiolabeled Rivanicline for Receptor Occupancy Studies
The quantification of target engagement is a critical step in drug development, and receptor occupancy (RO) studies serve to measure the percentage of a specific receptor target that is bound by a ligand. nih.gov Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques commonly used in clinical settings to determine RO. nih.gov These methods rely on the administration of a radiolabeled version of a ligand, which allows for the external measurement of its distribution and binding. nih.gov
The synthesis of radiolabeled Rivanicline is a necessary precursor for its use in PET or SPECT-based RO studies. The choice of isotope is crucial; tritium (B154650) (³H) is often preferred for early-stage ADME (absorption, distribution, metabolism, and excretion) and RO screening due to its high specific activity (~29 Ci/mmol), which is ideal for studies involving low molar concentrations. nih.gov Carbon-14 (¹⁴C) is another common choice, particularly for human ADME studies to identify metabolites. nih.gov For PET imaging, positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be required. mdpi.com
While specific synthetic schemes for radiolabeled Rivanicline are not extensively published, the general process involves several key stages:
Chemical Synthesis: A synthetic route is designed to incorporate the radioisotope into the Rivanicline molecule. mdpi.com This can involve the N-methylation of a precursor using a radiolabeled agent like [¹¹C]iodomethane ([¹¹C]CH₃I) or the synthesis of the molecule using building blocks already containing ¹⁴C. mdpi.comfrontiersin.org
Purification: Following the radiolabeling reaction, the product must be rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to separate the desired radiolabeled compound from non-radioactive precursors and reaction byproducts. mdpi.com
Quality Control: The final product's identity, purity (both chemical and radiochemical), and specific activity (the amount of radioactivity per mole of the compound) are rigorously determined. mdpi.com
Once synthesized, radiolabeled Rivanicline could be used in preclinical and clinical studies to provide crucial data on target engagement. nih.gov Such studies help to establish the relationship between occupancy at the α4β2 nicotinic acetylcholine receptor (nAChR) and the observed pharmacological effects, guiding the selection of compounds for further development. nih.govnih.gov
| Isotope | Typical Specific Activity | Common Use in Drug Discovery | Reference |
| Tritium (³H) | ~29 Ci/mmol | Receptor Occupancy Screens, Early ADME | nih.gov |
| Carbon-14 (¹⁴C) | ~62 mCi/mmol | Late-stage ADME, Metabolite Identification | nih.gov |
| Carbon-11 (¹¹C) | High | PET Imaging for Receptor Occupancy | mdpi.commdpi.com |
| Fluorine-18 (¹⁸F) | High | PET Imaging for Receptor Occupancy | mdpi.com |
Design of Photoaffinity Labels and Fluorescent Probes for nAChR Characterization
To understand the molecular interactions between a ligand and its receptor, specialized chemical tools are designed. Photoaffinity labels and fluorescent probes are instrumental in characterizing receptor binding sites and distribution. nih.govnih.gov
Photoaffinity Labels are compounds that contain a photoreactive group. They bind to the receptor and, upon irradiation with light of a specific wavelength, form a covalent bond with nearby amino acid residues. nih.gov This irreversible labeling allows for the precise identification of the binding pocket. For nAChRs, several photoaffinity labels have been developed. For instance, studies have used agonists like [¹²⁵I]epibatidine to photoaffinity label human α4β2 and rat α4β4 nAChRs. nih.gov These experiments successfully identified specific amino acid residues within the beta subunits as the principal sites of labeling, providing high-resolution insight into the agonist binding domain. nih.gov Another compound, p-(Dimethylamino)benzenediazonium fluoroborate (DDF), has been used as a monovalent photoaffinity label for the acetylcholine-binding site, preferentially labeling the alpha subunit of the nAChR. nih.gov The design of a Rivanicline-based photoaffinity label would involve chemically modifying its structure to include a photoreactive moiety while preserving its high affinity and selectivity for the α4β2 receptor subtype.
Fluorescent Probes are ligands tagged with a fluorophore, a molecule that emits light upon excitation. These probes allow for the visualization of receptor distribution in tissues and cells using fluorescence microscopy. nih.govthermofisher.com The development of fluorescent probes for nAChRs has been an active area of research.
Efforts to create probes for the α4β2* nAChR subtype, Rivanicline's primary target, have led to the synthesis of compounds like Nifrofam, which successfully labeled α4β2* nAChR-expressing HEK cells. nih.gov
Other strategies have involved labeling natural toxins that target nAChRs. Fluorescent derivatives of α-bungarotoxin are widely used to visualize nAChRs at the neuromuscular junction. thermofisher.com
More specific probes have been created from α-conotoxins. For example, a fluorescent analog of α-conotoxin TxID was developed as a selective probe for the α3β4 nAChR subtype, and fluorescently labeled [Q1G, ΔR14]LvIB has been used to identify the distribution of α7 nAChRs in the rat brain. mdpi.commdpi.comsemanticscholar.org
Designing a fluorescent probe based on Rivanicline would enable high-resolution imaging of α4β2 nAChR localization and trafficking, providing a valuable tool to study the receptor's role in different brain regions and its modulation by therapeutic agents.
| Probe Type | Example Compound | Target Receptor | Application | Reference |
| Photoaffinity Label | [¹²⁵I]epibatidine | α4β2/α4β4 nAChR | Mapping of agonist binding site | nih.gov |
| Photoaffinity Label | DDF | nAChR | Labeling of acetylcholine-binding site | nih.gov |
| Fluorescent Probe | Nifrofam | α4β2* nAChR | Imaging cellular receptor distribution | nih.gov |
| Fluorescent Probe | Fluorescent α-bungarotoxin | nAChR | Visualization of nAChR clusters | thermofisher.com |
| Fluorescent Probe | TxID-F (fluorescent α-conotoxin) | α3β4 nAChR | Labeling receptors on cell surfaces | mdpi.comsemanticscholar.org |
Future Methodological Advancements in Rivanicline Research
Application of Optogenetics and Chemogenetics to Dissect Rivanicline's Neural Circuitry Effects
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of the activity of specific neuronal populations. nih.govfrontiersin.org Optogenetics uses genetically encoded light-sensitive ion channels (opsins) to control neuronal firing with high temporal precision using light pulses. nih.goven-journal.org Chemogenetics employs engineered receptors, often called Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are activated by specific synthetic ligands to modulate neuronal activity over longer timescales. frontiersin.orgen-journal.org These tools are invaluable for dissecting the function of neural circuits underlying behavior and disease. frontiersin.org
The application of these techniques has already provided significant insights into the circuit-level actions of Rivanicline. A key study investigated the role of cholinergic signaling in the substantia nigra pars reticulata (SNr) in pain modulation. nih.govresearchgate.net Researchers used optogenetics to specifically activate the cholinergic inputs from the pedunculopontine nucleus (PPN) to the SNr, demonstrating that this activation could alleviate pain. nih.govmedchemexpress.cn They then showed that the analgesic effect was mediated by α4β2 nAChRs on GABAergic neurons within the SNr by applying Rivanicline (RJR-2403) to the region. nih.govresearchgate.net This work elegantly combined optogenetic circuit manipulation with pharmacology to pinpoint where and how Rivanicline exerts its effects on a specific pain pathway.
Future research could further expand on this integration. For instance, chemogenetics offers a promising avenue for exploring the chronic effects of modulating circuits responsive to Rivanicline. While Rivanicline itself is an agonist, a chemogenetic approach could involve developing DREADDs that are highly sensitive to Rivanicline or its analogs. A similar strategy has been developed using varenicline, another α4β2 partial agonist, where engineered ion channels showed ultrapotent sensitivity to the drug, allowing for selective control of cells in vivo. drugdiscoverynews.com By expressing such Rivanicline-sensitive receptors in specific neuron types, researchers could remotely and selectively control circuits implicated in conditions like addiction or cognitive disorders, and study the long-term consequences of this targeted modulation.
Integration of Omics Technologies to Elucidate Downstream Molecular Signatures
Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a high-resolution snapshot of the molecular state of cells or tissues. nih.gov The integration of these different data types—a multi-omics approach—offers a powerful strategy for identifying the complex molecular signatures and pathways that are affected by a drug or disease. nih.govnih.gov This systems-level view can reveal novel drug targets, predictive biomarkers, and a deeper understanding of a compound's mechanism of action. nih.gov
For Rivanicline, omics-based approaches have begun to suggest novel therapeutic contexts and molecular targets.
An integrative multi-omic analysis of amyotrophic lateral sclerosis (ALS) identified a set of potential disease-driving genes and pathways, and listed Rivanicline as a potential therapeutic agent that may interact with these networks. nih.gov
In a study on osteoarthritis, a systems biology analysis identified the chemokine CXCL8 as a key biomarker, and computational drug-target prediction highlighted Rivanicline as a potential drug focusing on this target. researchgate.net
These studies demonstrate the power of omics to generate new hypotheses for Rivanicline's therapeutic potential based on its predicted interaction with disease-relevant molecular networks.
Future advancements will likely involve more direct application of omics technologies to characterize the downstream effects of Rivanicline. For example, researchers could perform transcriptomic (RNA-seq) or proteomic analyses on neuronal cells or brain tissue following Rivanicline administration. This would generate a comprehensive map of the genes and proteins whose expression levels change in response to α4β2 nAChR activation. By applying pathway analysis tools to this data, it would be possible to elucidate the full cascade of downstream molecular events, moving beyond the immediate receptor-ion channel interaction to the broader molecular signature of Rivanicline's action in the cell. mdpi.comaginganddisease.org This approach could identify previously unknown signaling pathways modulated by Rivanicline and provide novel biomarkers to track its efficacy.
| Technology | Application in Rivanicline Research | Potential Findings | Reference |
| Multi-Omics Integration | Identification of Rivanicline as a potential modulator in ALS molecular networks. | New therapeutic avenues for neurodegenerative diseases. | nih.gov |
| Systems Biology / Drug-Target Prediction | Prediction of Rivanicline targeting the biomarker CXCL8 in osteoarthritis. | Repurposing opportunities for inflammatory conditions. | researchgate.net |
| Transcriptomics (RNA-seq) | Profiling gene expression changes in neurons after Rivanicline treatment. | Identification of downstream signaling pathways and gene regulatory networks. | nih.govmdpi.com |
| Proteomics | Quantifying protein expression changes after Rivanicline treatment. | Mapping the protein-level signature of α4β2 nAChR activation. | nih.govmdpi.com |
Q & A
Basic Research Questions
Q. How should experimental designs for studying Rivanicline’s mechanism of action balance in vitro and in vivo models?
- Methodological Guidance :
- Begin with in vitro assays (e.g., receptor-binding studies) to isolate molecular interactions, followed by in vivo models (rodent behavioral tests) to assess physiological outcomes. Use dose-response curves to establish efficacy thresholds and toxicity profiles .
- Ensure statistical power by calculating sample sizes using pilot data or prior studies (e.g., ANOVA for multi-group comparisons) .
- Document protocols rigorously to enable replication (e.g., detailed descriptions of cell lines, animal strains, and compound purity verification) .
Q. What strategies ensure a robust literature review for identifying gaps in Rivanicline research?
- Methodological Guidance :
- Use systematic search strings in databases like PubMed/Scopus (e.g., "Rivanicline AND (nicotinic acetylcholine receptor OR nAChR)") with Boolean operators to filter preclinical/clinical studies .
- Organize findings into thematic categories (e.g., receptor specificity, pharmacokinetics) and annotate conflicting results (e.g., discrepancies in IC50 values across studies) .
- Prioritize peer-reviewed articles over preprints and validate claims against primary data (e.g., raw efficacy metrics in supplementary materials) .
Q. How can researchers formulate hypotheses about Rivanicline’s therapeutic potential for neuropsychiatric disorders?
- Methodological Guidance :
- Derive hypotheses from mechanistic overlaps (e.g., Rivanicline’s α4β2 nAChR modulation and its role in cognitive function) .
- Frame hypotheses as testable statements (e.g., "Rivanicline improves working memory in schizophrenia models by restoring prefrontal cortex nAChR activity") and define dependent/independent variables (e.g., receptor density vs. behavioral scores) .
- Use counterfactuals (e.g., knockout models or antagonist co-administration) to validate causality .
Advanced Research Questions
Q. How should contradictory data on Rivanicline’s efficacy in smoking cessation be analyzed?
- Methodological Guidance :
- Conduct meta-analyses to quantify effect sizes across trials, adjusting for covariates (e.g., smoking history, dosing regimens) .
- Evaluate methodological heterogeneity (e.g., differences in outcome measures: abstinence rates vs. craving scores) as a source of variability .
- Use sensitivity analyses to test robustness (e.g., excluding studies with high attrition rates or unclear blinding) .
Q. What statistical approaches resolve multicollinearity in omics data from Rivanicline-treated samples?
- Methodological Guidance :
- Apply dimensionality reduction (e.g., PCA or PLS-DA) to address correlated variables in transcriptomic/proteomic datasets .
- Use regularization methods (e.g., LASSO regression) to penalize redundant predictors and identify key biomarkers .
- Validate findings with bootstrapping or cross-validation (e.g., 80/20 split for training/testing sets) .
Q. How can researchers optimize Rivanicline’s pharmacokinetic profiling in translational studies?
- Methodological Guidance :
- Use physiologically based pharmacokinetic (PBPK) modeling to predict human parameters from preclinical data (e.g., clearance rates, volume of distribution) .
- Incorporate microsampling techniques (e.g., dried blood spots) to minimize animal use while maintaining temporal resolution .
- Validate assays via LC-MS/MS with internal standards to ensure specificity in measuring plasma concentrations .
Ethical and Reporting Considerations
Q. What frameworks address ethical challenges in Rivanicline trials involving vulnerable populations (e.g., adolescents)?
- Methodological Guidance :
- Implement assent protocols alongside informed consent, with age-adaptive documentation .
- Use Data Safety Monitoring Boards (DSMBs) to review adverse events and ensure risk-benefit parity .
- Pre-register trials on ClinicalTrials.gov to enhance transparency and reduce publication bias .
Q. How should raw data from Rivanicline studies be curated for reproducibility?
- Methodological Guidance :
- Follow FAIR principles: store datasets in repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., DOI, experimental conditions) .
- Provide codebooks for analytical pipelines (e.g., R/Python scripts for dose-response modeling) .
- Use version control (e.g., GitHub) to track revisions in supplementary materials .
Methodological Pitfalls to Avoid
- Overreliance on single-dose studies : Include multiple dose tiers to capture nonlinear pharmacokinetics .
- Inadequate blinding in behavioral assays : Use automated scoring systems (e.g., video tracking software) to minimize observer bias .
- Ignoring batch effects in omics : Randomize sample processing dates and include batch covariates in statistical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
